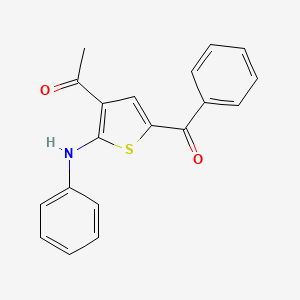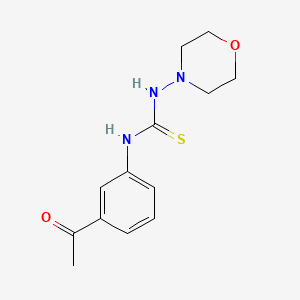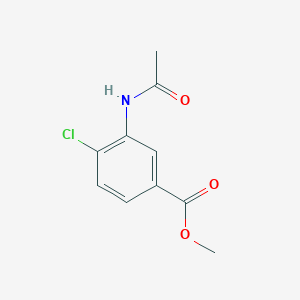
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime (DMPP) is a chemical compound that has been widely used in scientific research. It is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that plays a key role in the nervous system by breaking down the neurotransmitter acetylcholine. DMPP has been found to have a wide range of biochemical and physiological effects and has been used as a tool in studying the mechanisms of AChE inhibition and the role of acetylcholine in various physiological processes.
作用機序
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime acts as a reversible inhibitor of AChE, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have a variety of effects depending on the location and function of the synapse. In general, the effects of AChE inhibition are mediated by the increased activity of acetylcholine receptors, which can lead to changes in synaptic transmission, muscle contraction, and other physiological processes.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been shown to have a wide range of biochemical and physiological effects, including vasodilation, modulation of nitric oxide release, and changes in synaptic transmission. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the nervous system. In addition, 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.
実験室実験の利点と制限
One of the main advantages of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime as a research tool is its specificity for AChE inhibition, which allows researchers to selectively modulate the activity of acetylcholine in various physiological systems. However, 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime also has limitations, including its relatively short half-life and the potential for off-target effects at high concentrations. In addition, 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime can be toxic at high doses, and care must be taken to ensure that experiments are conducted within safe parameters.
将来の方向性
There are many potential future directions for research involving 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime. One area of interest is the role of AChE inhibition in the development of Alzheimer's disease, and the potential for 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime and other AChE inhibitors to be used as therapeutic agents. Another area of interest is the role of acetylcholine in synaptic plasticity and learning, and the potential for 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime to be used as a tool for studying these processes. Finally, there is potential for the development of new drugs based on the structure of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime, which could have improved specificity and safety profiles compared to existing AChE inhibitors.
合成法
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-4-piperidone with phenethylamine followed by the addition of hydroxylamine hydrochloride. Other methods involve the use of different reagents and catalysts to achieve the desired product. The synthesis of 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been well-established in the literature, and numerous studies have reported successful methods for its preparation.
科学的研究の応用
2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has been used extensively in scientific research as a tool for studying the mechanisms of AChE inhibition and the role of acetylcholine in various physiological processes. It has been used in studies of the nervous system, including the effects of AChE inhibitors on synaptic transmission, the role of acetylcholine in memory and learning, and the effects of AChE inhibition on the development of Alzheimer's disease. 2,5-dimethyl-1-(2-phenylethyl)-4-piperidinone oxime has also been used in studies of the cardiovascular system, where it has been shown to have vasodilatory effects and to modulate the release of nitric oxide.
特性
IUPAC Name |
(NZ)-N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-11-17(13(2)10-15(12)16-18)9-8-14-6-4-3-5-7-14/h3-7,12-13,18H,8-11H2,1-2H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOJDXFITJOAFZ-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO)C(CN1CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N/O)/C(CN1CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
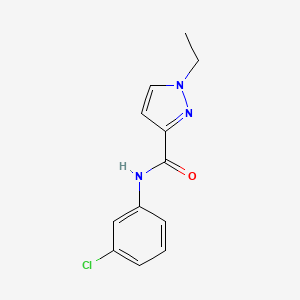

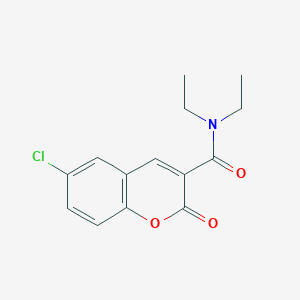
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
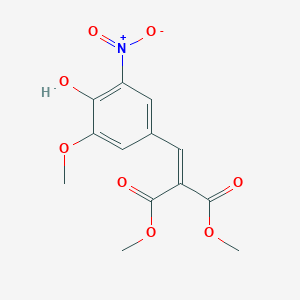
![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
